2-(((2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves catalyst-free, multicomponent synthesis techniques in aqueous ethanol media, highlighting green chemistry approaches for efficient, metal-free synthesis with higher yields and simple purification methods. For instance, the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives demonstrates this approach with good anti-proliferative effects and antioxidant activity in some compounds (Ibberson et al., 2023).
Molecular Structure Analysis
Molecular structure analysis of related compounds can involve X-ray crystallography, NMR, MS, and IR techniques, providing insights into the crystal structure and conformations. For example, the synthesis and crystal structure of new s-triazolo[3,4-b]-1,3,4-thiadiazole derivatives were elucidated using these techniques, showcasing the complex's triclinic space group and molecular dimensions (Dong & Wang, 2005).
Chemical Reactions and Properties
The chemical reactions and properties of pyrimidine derivatives can include their interaction with various chemical agents and conditions to form new compounds or exhibit specific activities. For instance, the synthesis of triazol compounds containing a thiophen ring as potential antifungal agents involves reactions of substituted propanoic acids with aromatic amines, leading to compounds with high antifungal activity (Ünver et al., 2010).
Physical Properties Analysis
The physical properties of such compounds are crucial for understanding their stability, solubility, and overall behavior in different environments. These properties can be studied through experimental and theoretical characterization, including DFT calculations and spectroscopic analysis, to obtain detailed information about their 3D geometries, electronic structures, and vibrational frequencies (Akbas et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, antioxidant activity, and potential biological activities, are of significant interest. For instance, novel 4-thiopyrimidine derivatives have shown cytotoxic activity against certain cell lines, providing insights into their potential therapeutic applications (Stolarczyk et al., 2018).
Scientific Research Applications
Synthesis and Characterization
Researchers have been actively engaged in synthesizing and characterizing compounds with structural similarities to the mentioned chemical, aiming to expand the chemical and pharmacological landscape. For instance, the synthesis of 5-substituted-2,4-diaminopyrimidine derivatives has been explored for their antiviral activity, demonstrating a methodological approach to modifying pyrimidine derivatives for enhanced biological activity (Hocková et al., 2003). Furthermore, studies on the creation of new heterocyclic compounds featuring oxazepine derivatives from thiouracil substrates showcase the synthetic versatility in targeting various biological activities (Mohammad et al., 2017).
Biological Activities
The quest for new therapeutic agents has led to the synthesis of compounds incorporating pyrimidine and related heterocycles, with several studies focusing on their antimicrobial, antiviral, and anticancer properties. For example, synthesis efforts targeting pyrazolopyrimidine derivatives have yielded molecules with notable anti-5-lipoxygenase and anticancer activities, highlighting the potential of such compounds in therapeutic applications (Rahmouni et al., 2016). Additionally, the development of benzodifuranyl derivatives and their fused counterparts has been motivated by the search for anti-inflammatory and analgesic agents, further exemplifying the diverse biological applications of these chemical frameworks (Abu‐Hashem et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-28-18-11-9-17(10-12-18)22-24-20(15(2)29-22)14-30-23-25-19(13-21(27)26-23)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHDFYMGUNSICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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